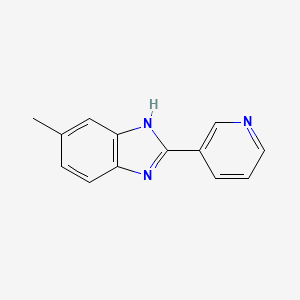

6-methyl-2-pyridin-3-yl-1H-benzimidazole

Description

Properties

IUPAC Name |

6-methyl-2-pyridin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYGCHDGGVPIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 2 Pyridin 3 Yl 1h Benzimidazole and Its Analogs

Conventional Synthetic Routes to 2-Pyridylbenzimidazoles

The cornerstone of 2-pyridylbenzimidazole synthesis has traditionally been the condensation of an o-phenylenediamine (B120857) with a pyridine (B92270) derivative. This approach, while effective, is often subject to optimization of reaction conditions to achieve desirable yields and purity.

Condensation Reactions Utilizing 1,2-Phenylenediamines and Pyridine-Carbaldehydes

The most common conventional method for synthesizing 2-pyridylbenzimidazoles involves the condensation of a 1,2-phenylenediamine with a pyridine-carbaldehyde. researchgate.netnih.gov In the case of 6-methyl-2-pyridin-3-yl-1H-benzimidazole, this would involve the reaction of 4-methyl-benzene-1,2-diamine with pyridine-3-carbaldehyde. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the final benzimidazole (B57391) product.

The reaction is often carried out in the presence of an acid catalyst and can be influenced by the nature of the substituents on both the diamine and the aldehyde. For instance, the condensation of 3,4-toluenediamine with methyl phenyl ketone at elevated temperatures has been reported to produce 2-phenyl-5(or 6)-methyl benzimidazole. researchgate.net

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the condensation reaction is highly dependent on the chosen reaction conditions and solvent system. A variety of solvents have been explored, with polar solvents often favoring the reaction. The selection of an appropriate catalyst is also crucial for driving the reaction towards completion and minimizing side products. For example, ammonium (B1175870) chloride has been utilized as a catalyst for the condensation of o-phenylenediamines with aromatic acids at elevated temperatures. rasayanjournal.co.in

The following table summarizes the effect of different solvents on a model benzimidazole synthesis, highlighting the importance of solvent choice in achieving high yields.

| Entry | Solvent | Yield (%) |

| 1 | Methanol (B129727) | 97 |

| 2 | Ethanol (B145695) | 95 |

| 3 | Water | 85 |

| 4 | Acetonitrile | 82 |

| 5 | Dichloromethane | 75 |

| 6 | Toluene | 70 |

| 7 | n-Hexane | 50 |

| Data adapted from a study on the synthesis of 2-phenyl benzimidazole and its derivatives. |

Advanced Synthetic Approaches for this compound Synthesis

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic approaches have been developed. These methods often employ alternative energy sources or sophisticated catalytic systems to enhance reaction efficiency and yield.

Microwave-Assisted Synthesis for Enhanced Efficiency and Reduced Reaction Times

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of benzimidazoles. nih.govrsc.orgrsc.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes. researchgate.net For the synthesis of this compound, a mixture of 4-methyl-o-phenylenediamine and pyridine-3-carboxaldehyde could be subjected to microwave irradiation in the presence of a suitable catalyst and solvent, or even under solvent-free conditions. researchgate.net

A comparative study between conventional heating and microwave irradiation for the synthesis of 2-aryl-1-(arylmethyl)-1H-benzimidazoles demonstrated a dramatic reduction in reaction time and an improvement in yield with the microwave-assisted method. researchgate.net

| Entry | Aldehyde | Product | Conventional Method (Time, h / Yield, %) | Microwave Method (Time, min / Yield, %) |

| 1 | Benzaldehyde | 2-Phenyl-1-benzyl-1H-benzimidazole | 5 / 85 | 3 / 95 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-(4-chlorobenzyl)-1H-benzimidazole | 6 / 82 | 4 / 92 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1-(4-methoxybenzyl)-1H-benzimidazole | 5.5 / 88 | 3.5 / 96 |

| Data adapted from a study on acetic acid-promoted condensation of o-phenylenediamine with aldehydes. researchgate.net |

Exploration of Catalytic Methodologies for Improved Yields

The development of novel catalytic systems has been instrumental in improving the yields and selectivity of benzimidazole synthesis. Various metal-based catalysts have been investigated for their ability to promote the condensation and cyclization steps.

Supported gold nanoparticles (AuNPs), for instance, have shown catalytic efficacy in the selective reaction between o-phenylenediamine and aldehydes to produce 2-substituted benzimidazoles under ambient conditions. nih.gov Among different supports, TiO2 was found to be the most effective, and the catalyst could be recovered and reused multiple times without a significant loss of activity. nih.gov

The following table illustrates the catalytic activity of Au/TiO2 in the synthesis of various 2-substituted benzimidazoles.

| Entry | Aldehyde | Product | Time (h) | Conversion (%) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 24 | >99 | 98 |

| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1H-benzimidazole | 24 | >99 | 97 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 24 | >99 | 96 |

| 4 | Pyridine-2-carbaldehyde | 2-(Pyridin-2-yl)-1H-benzimidazole | 36 | 95 | 92 |

| Data adapted from a study on the synthesis of benzimidazoles promoted by supported gold nanoparticles. nih.gov |

Strategies for Diversification and Derivatization of the this compound Core

To explore the structure-activity relationships and to generate novel compounds with potentially enhanced properties, the this compound core can be subjected to various diversification and derivatization strategies. These modifications can be targeted at the benzimidazole nitrogen, the benzimidazole ring, or the pyridine ring.

Key strategies for diversification include:

N-Alkylation: The nitrogen atom of the benzimidazole ring can be alkylated to introduce a variety of substituents. This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the benzimidazole core. beilstein-journals.orgd-nb.info

Halogenation: The introduction of halogen atoms onto the aromatic rings can serve as a handle for further functionalization through cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. A halogenated derivative of this compound could be coupled with various boronic acids to introduce a wide range of aryl or heteroaryl substituents. mdpi.comresearchgate.net

These derivatization strategies allow for the systematic modification of the core structure, enabling the fine-tuning of its physicochemical and biological properties.

N-Alkylation and N-Substitution Reactions for Structural Modification

The modification of the benzimidazole core at the nitrogen positions is a common strategy to create diverse analogs. N-alkylation and N-substitution reactions introduce a variety of groups that can influence the compound's physicochemical properties.

One documented method involves the C-N coupling of N-alkylated methyltriazole compounds with 2-(pyridin-3-yl)-1H-benzo[d]imidazoles. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like N,N-dimethylformamide (DMF). researchgate.net This approach allows for the introduction of a triazolylmethyl moiety onto the benzimidazole nitrogen, creating a more complex molecular architecture. researchgate.net

Another general and widely used technique for the N-alkylation of benzimidazoles involves the use of a strong base to deprotonate the N-H group, followed by reaction with an alkyl halide. nih.gov For instance, sodium hydride (NaH) in an anhydrous solvent like DMF or tetrahydrofuran (B95107) (THF) is effective for this purpose. nih.govbeilstein-journals.org The resulting benzimidazolide (B1237168) anion acts as a nucleophile, readily attacking alkyl halides such as methyl iodide (MeI) to yield the N-alkylated product. nih.gov

Phase-transfer catalysis offers an alternative method for N-alkylation. This technique is suitable for reacting 2-substituted benzimidazoles with various alkyl bromides. researchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, facilitates the reaction between the benzimidazole, dissolved in an organic solvent, and an aqueous solution of a base like potassium hydroxide. researchgate.net This method is effective for introducing a range of alkyl chains (from C3 to C10) onto the nitrogen atom. researchgate.net

More specialized reagents have also been explored. Organomagnesium reagents, for example, have been found to be competent bases for effecting regioselective N-alkylation of 1,3-azoles, with substitution sometimes occurring at the more sterically hindered nitrogen atom. sci-hub.se

Table 1: Examples of N-Alkylation/Substitution on 2-(pyridin-3-yl)-1H-benzimidazole Analogs Data sourced from Mallemula, V. R., et al. (2013). researchgate.net

| Parent Compound | Reagent | Product |

|---|---|---|

| 2-(pyridin-3-yl)-1H-benzo[d]imidazole | 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole | 1-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole |

| 6-methyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole | 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole | 6-methyl-1-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole |

Introduction of Diverse Substituents at the Benzimidazole and Pyridine Moieties

The synthesis of this compound and its analogs often begins with the condensation of a substituted o-phenylenediamine with nicotinic acid or a derivative. asianpubs.org This foundational reaction allows for the introduction of various substituents onto the benzene (B151609) portion of the benzimidazole ring system by selecting the appropriately substituted diamine precursor.

For example, the reaction of 4-methyl-benzene-1,2-diamine with a pyridine aldehyde derivative yields the core 6-methyl-2-(pyridin-3-yl)-1H-benzimidazole structure. researchgate.net By using other substituted diamines, a range of analogs can be created. The use of 4-chloro-benzene-1,2-diamine or 4-nitro-benzene-1,2-diamine leads to the corresponding 6-chloro or 6-nitro benzimidazole derivatives, respectively. researchgate.netnih.gov The nitro group, being an electron-withdrawing group, can subsequently be reduced to an amino group, providing a handle for further functionalization. nih.gov

Modifications to the pyridine ring are also crucial for developing a comprehensive library of analogs. These substitutions can alter the electronic properties and steric profile of the molecule. Examples from related pyridyl methylsulfinyl benzimidazoles show that substituents such as methoxy, methyl, and 2,2,2-trifluoroethoxy groups can be incorporated into the pyridine ring. nih.gov These groups are typically introduced by starting with a pre-functionalized pyridine-based building block in the initial condensation step. nih.gov

Table 2: Synthesis of Substituted 2-(pyridin-3-yl)-1H-benzimidazole Derivatives Data sourced from Mallemula, V. R., et al. (2013). researchgate.net

| Pyridine Aldehyde | Benzene-1,2-diamine | Product | Yield (%) |

|---|---|---|---|

| Pyridine-3-carbaldehyde | 4-methylbenzene-1,2-diamine | 6-methyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole | 86 |

| 2-chloropyridine-5-carbaldehyde | 4-methylbenzene-1,2-diamine | 2-(2-chloropyridin-5-yl)-6-methyl-1H-benzo[d]imidazole | 89 |

| Pyridine-3-carbaldehyde | 4-chlorobenzene-1,2-diamine | 6-chloro-2-(pyridin-3-yl)-1H-benzo[d]imidazole | 91 |

Computational and Theoretical Chemistry Studies of 6 Methyl 2 Pyridin 3 Yl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 6-methyl-2-pyridin-3-yl-1H-benzimidazole at the atomic and electronic levels. These calculations provide a theoretical framework for predicting its behavior in various chemical environments.

The electronic structure, also elucidated by DFT, reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For similar benzimidazole (B57391) derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.9266 eV. nih.gov The energies of these orbitals provide insights into the molecule's ionization potential and electron affinity.

| Parameter | Typical Energy Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.8 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the electrostatic interactions and the local reactivity of different atomic sites. irjweb.com In benzimidazole derivatives, nitrogen atoms typically exhibit negative Mulliken charges, indicating their electron-rich nature and potential to act as hydrogen bond acceptors. Conversely, hydrogen atoms and some carbon atoms may carry positive charges, highlighting them as potential electron-deficient sites.

| Descriptor | Definition | Typical Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.1 to 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |

| Global Electrophilicity Index (ω) | χ2/(2η) | 2.0 to 3.2 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov For benzimidazole derivatives, negative potentials are generally localized over the electronegative nitrogen atoms, while positive potentials are found around the hydrogen atoms, particularly the N-H proton of the imidazole (B134444) ring. nih.govnih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can be performed against various biological targets, such as enzymes or receptors, to evaluate its binding affinity and interaction patterns. researchgate.net The results of these simulations can identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking) that stabilize the ligand-protein complex. This information is invaluable for the rational design of more potent and selective inhibitors.

Molecular Docking Simulations for Enzyme and Receptor Binding Site Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on analogous 2-pyridylbenzimidazole derivatives.

For instance, a study on 2-pyridylbenzimidazole derivatives targeting the CB1 cannabinoid receptor revealed that these compounds adopt a characteristic "Y-like" conformation within the receptor's active site. mdpi.com In this orientation, the pyridine (B92270) and a second substituent on the benzimidazole act as the arms of the 'Y', while the benzimidazole scaffold forms the body. mdpi.com Extrapolating from this, it can be predicted that this compound would likely bind in a similar fashion to various protein targets, with the pyridin-3-yl group and the benzimidazole core playing crucial roles in anchoring the molecule within a binding pocket.

| Potential Target Class | Predicted Binding Site Characteristics | Key Moieties of this compound Involved |

| Kinases | ATP-binding pocket, hinge region | Pyridin-3-yl, Benzimidazole N-H |

| G-protein coupled receptors (GPCRs) | Transmembrane helical domains | Pyridin-3-yl, Benzimidazole core, Methyl group |

| Nuclear Receptors | Ligand-binding domain | Benzimidazole core, Methyl group |

Identification of Key Ligand-Protein Interactions

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Based on the chemical structure of this compound and docking studies of similar compounds, several key interactions can be predicted.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding site. For example, in kinase inhibition, this feature often allows for interaction with the hinge region of the ATP-binding pocket. The N-H group of the benzimidazole ring can act as a hydrogen bond donor, forming interactions with backbone carbonyls or specific amino acid side chains of the target protein.

Furthermore, the aromatic nature of both the benzimidazole and pyridine rings allows for the formation of π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. The methyl group at the 6-position, being hydrophobic, can contribute to the binding affinity by engaging in van der Waals interactions within a hydrophobic sub-pocket of the active site.

A molecular docking study of benzimidazole derivatives with beta-tubulin, a target for anthelmintic drugs, highlighted the importance of hydrophobic and hydrogen bonding interactions. semanticscholar.org While not the exact compound, this study reinforces the general principles of benzimidazole-protein interactions.

| Interaction Type | Potential Interacting Residues | Involved Moiety of this compound |

| Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln, His | Pyridine Nitrogen |

| Hydrogen Bond (Donor) | Asp, Glu, Main-chain C=O | Benzimidazole N-H |

| π-π Stacking | Phe, Tyr, Trp, His | Benzimidazole and Pyridine rings |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Pro | Benzimidazole and Pyridine rings, Methyl group |

Theoretical Structure-Activity Relationship (SAR) Investigations

Theoretical SAR studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, this involves understanding how its electronic and steric features influence its potential biological mechanisms.

Correlation of Electronic and Steric Parameters with Proposed Biological Mechanisms

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. mdpi.comnih.gov The electronic properties of this compound are influenced by the electron-donating methyl group and the electron-withdrawing pyridinyl group.

Electronic Parameters: The distribution of electron density, characterized by parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, is critical. A smaller HOMO-LUMO energy gap generally implies higher reactivity and potential for charge transfer interactions with a biological target. mdpi.com The electron-donating methyl group at the 6-position can increase the electron density of the benzimidazole ring system, potentially modulating its interaction with electron-deficient regions of a protein. Conversely, the electron-withdrawing nature of the pyridin-3-yl group can influence the molecule's ability to act as a hydrogen bond acceptor.

Steric Parameters: The size and shape of the molecule, dictated by the methyl and pyridinyl substituents, are key steric parameters. The methyl group, while small, can have a significant impact on the conformation of the molecule and its fit within a binding pocket. Its presence can lead to a more favorable binding by occupying a hydrophobic pocket or, conversely, can cause steric hindrance, reducing binding affinity. SAR studies on benzimidazole derivatives have shown that substitution at the C6 position can greatly influence anti-inflammatory activity. nih.govnih.gov

Design Principles for Modulating Compound Interactions via Substituent Effects

Based on the understanding of electronic and steric effects, rational design principles can be formulated to modulate the interactions of this compound.

To enhance binding affinity, modifications can be introduced to optimize the electronic and steric properties. For example, replacing the methyl group with other substituents can fine-tune the hydrophobicity and steric bulk. An ethyl or isopropyl group could potentially provide more extensive hydrophobic interactions, provided the binding pocket can accommodate the increased size. Conversely, introducing a polar group at this position could facilitate new hydrogen bonding interactions.

The pyridin-3-yl moiety can also be modified. Changing the position of the nitrogen within the pyridine ring (e.g., to the 2- or 4-position) would alter the geometry of potential hydrogen bonds. mdpi.com Adding substituents to the pyridine ring could further modulate electronic properties and introduce new interaction points. For instance, an electron-donating group on the pyridine ring could enhance its hydrogen bond accepting capability.

Structure-activity relationship studies of benzimidazole derivatives have consistently shown that substitutions at the N1, C2, C5, and C6 positions are critical for influencing biological activity. nih.govnih.gov

| Position of Substitution | Type of Substituent | Potential Effect on Interaction |

| Benzimidazole C6 | Larger alkyl groups | Enhanced hydrophobic interactions |

| Benzimidazole C6 | Polar groups (e.g., -OH, -NH2) | Introduction of new hydrogen bonds |

| Pyridine Ring | Electron-donating groups | Increased hydrogen bond acceptor strength |

| Pyridine Ring | Bulky groups | Altered steric fit and potential for new van der Waals contacts |

Exploration of Non-Linear Optical (NLO) Properties

Organic materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. researchgate.net Benzimidazole and its derivatives have been investigated for their NLO behavior. researchgate.net The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon excitation.

The structure of this compound can be viewed in this context. The benzimidazole ring system, particularly with the electron-donating methyl group, can act as an electron donor. The pyridine ring, being an electron-deficient aromatic system, can function as an electron acceptor. These two moieties are directly conjugated, allowing for potential intramolecular charge transfer.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate key NLO parameters such as the first hyperpolarizability (β). nih.gov A high β value is indicative of a strong NLO response. Theoretical calculations on similar heterocyclic systems have shown that the nature and position of substituents can significantly impact the NLO properties. researchgate.net For this compound, computational analysis of its electronic structure, dipole moment, and polarizability would be necessary to quantify its NLO potential. A computational study of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole computed the first hyperpolarizability (β), polarizability (α), and dipole moment (µ), indicating the potential of such structures to possess NLO properties. researchgate.net

| NLO Parameter | Significance | Influencing Factors in this compound |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | Intramolecular charge transfer between the methyl-benzimidazole (donor) and pyridine (acceptor) moieties. |

| Dipole Moment (µ) | Relates to the asymmetry of charge distribution | The difference in electronegativity between the benzimidazole and pyridine rings. |

| Polarizability (α) | Measure of the ease of distortion of the electron cloud | The extent of the π-conjugated system. |

Reactivity and Advanced Chemical Transformations of 6 Methyl 2 Pyridin 3 Yl 1h Benzimidazole

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The electronic nature of 6-methyl-2-pyridin-3-yl-1H-benzimidazole allows for both electrophilic and nucleophilic attacks, with the site of reaction being highly dependent on the nature of the reagent and the reaction conditions.

The benzimidazole (B57391) ring system is generally susceptible to electrophilic substitution. The benzene (B151609) portion of the benzimidazole is activated by the fused imidazole (B134444) ring, directing electrophiles to the 4-, 5-, 6-, and 7-positions. The methyl group at the 6-position is an activating group, further enhancing the electron density at the ortho and para positions relative to it (positions 5 and 7). However, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene. Electrophilic attack on the pyridine ring, if it occurs, is favored at the 3- and 5-positions, which are less deactivated. For this compound, electrophilic substitution is most likely to occur on the benzimidazole ring, particularly at the 4-, 5-, and 7-positions.

Conversely, the electron-deficient nature of the pyridine ring makes it a target for nucleophilic attack, especially at the 2-, 4-, and 6-positions. In the case of the 3-substituted pyridine ring in the target molecule, nucleophilic substitution is less common but can occur under harsh conditions. The benzimidazole ring itself is generally resistant to nucleophilic substitution unless activated by electron-withdrawing groups. The C2 position of the benzimidazole is a potential site for nucleophilic attack, though this is less favorable than reactions on the pyridine ring.

Alkylation and acylation reactions can occur at the nitrogen atoms of the imidazole ring. The N-1 position is typically the most reactive site for such substitutions.

Table 1: Predicted Reactivity of this compound

| Reaction Type | Reagent Type | Predicted Site(s) of Reaction | Rationale |

| Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Benzimidazole ring (positions 4, 5, 7) | The benzimidazole ring is more electron-rich than the pyridine ring. The methyl group at position 6 activates the ring. |

| Nucleophilic Substitution | Nucleophiles (e.g., NH₃, R-Li) | Pyridine ring (positions 2, 4, 6 relative to the nitrogen) | The pyridine ring is electron-deficient and susceptible to nucleophilic attack. |

| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | Imidazole nitrogen (N-1) | The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. |

Studies on the Chemical Stability and Decomposition Mechanisms

The stability of this compound is a critical factor in its handling, storage, and application. Generally, benzimidazole derivatives exhibit good thermal stability. Studies on related benzimidazole anthelmintics have shown them to be stable in solid form and when exposed to temperatures up to 50°C nih.gov. However, in solution, these compounds can be more susceptible to degradation, particularly when exposed to light nih.gov.

The decomposition of this compound would likely involve the degradation of the benzimidazole or pyridine rings under harsh conditions such as strong acids, bases, or oxidizing agents. The imidazole ring can be susceptible to hydrolytic cleavage under extreme pH conditions. The pyridine ring is generally stable but can undergo degradation under strong oxidizing conditions.

The presence of the methyl group on the benzimidazole ring may slightly influence its electronic properties and, consequently, its stability, but it is not expected to introduce significant instability. The linkage between the benzimidazole and pyridine rings is a single C-C bond, which is generally stable.

Table 2: General Stability of Related Benzimidazole Compounds

| Condition | Stability | Potential Decomposition Pathways | Reference |

| Thermal | Generally stable in solid form | Ring cleavage at very high temperatures | nih.gov |

| Acidic | Moderately stable; protonation at nitrogen atoms | Hydrolysis of the imidazole ring under strong acidic conditions | General chemical principles |

| Basic | Moderately stable | Ring opening of the imidazole ring under strong basic conditions | General chemical principles |

| Oxidative | Susceptible to strong oxidizing agents | Oxidation of the rings and the methyl group | General chemical principles |

| Photochemical | Can be sensitive to light, especially in solution | Photodegradation, isomerization | nih.govucl.ac.uk |

Photochemical Reactions and Photoinduced Transformations (for related compounds)

For some benzimidazole anthelmintics, photodegradation has been observed to follow first-order kinetics, leading to the formation of various photoproducts nih.gov. In some cases, photochemical reactions can lead to the formation of dimers or other complex structures.

Arylazobenzimidazoles have been investigated as photoswitches, where light induces reversible E/Z isomerization around the azo bond gacariyalur.ac.in. This highlights the potential for photoinduced conformational changes in benzimidazole-containing systems. Furthermore, there are reports of photochemical conversion of indazoles into benzimidazoles, indicating that light can induce significant rearrangements of the heterocyclic core quimicaorganica.org.

Given these findings for related structures, it is plausible that this compound could undergo photoinduced reactions, such as photodegradation or isomerization, particularly when exposed to UV light in solution. The specific transformations would depend on the wavelength of light, the solvent, and the presence of other reactive species.

Mechanistic Studies of Select Chemical Conversions

The mechanisms of chemical conversions involving this compound are expected to follow established principles of heterocyclic chemistry.

Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the benzimidazole ring would proceed via the formation of a resonance-stabilized cationic intermediate, known as a Wheland intermediate or sigma complex. The attack of an electrophile on the electron-rich benzene portion of the benzimidazole would lead to this intermediate, which then loses a proton to restore aromaticity. The position of substitution is directed by the activating effect of the fused imidazole ring and the methyl group.

Nucleophilic Aromatic Substitution: For nucleophilic attack on the pyridine ring, the mechanism would typically involve the addition of a nucleophile to an electron-deficient carbon atom, forming a negatively charged intermediate (a Meisenheimer-like complex). This intermediate would then expel a leaving group (if present) to give the substitution product. Given that the pyridine ring in the target molecule is not substituted with a good leaving group, such reactions would likely require activation or proceed via an alternative mechanism, such as an SN(AE) (Addition-Elimination) pathway if a hydride ion could be eliminated under specific conditions.

N-Alkylation/Acylation: The mechanism for the reaction at the imidazole nitrogen involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide or acyl halide. This is a standard SN2 or nucleophilic acyl substitution reaction, respectively.

Table 3: Mechanistic Pathways for Reactions of 2-Pyridyl Benzimidazoles

| Reaction | Key Intermediate | Mechanistic Steps |

| Electrophilic Substitution on Benzimidazole | Wheland Intermediate (Sigma Complex) | 1. Attack of electrophile on the aromatic ring. 2. Formation of a resonance-stabilized carbocation. 3. Deprotonation to restore aromaticity. |

| Nucleophilic Substitution on Pyridine | Meisenheimer-like Complex | 1. Addition of nucleophile to the pyridine ring. 2. Formation of a negatively charged intermediate. 3. Elimination of a leaving group (if present). |

| N-Alkylation | SN2 Transition State | 1. Nucleophilic attack of the imidazole nitrogen on the alkyl halide. 2. Concerted displacement of the halide. |

Photophysical Properties and Luminescence Behavior of 6 Methyl 2 Pyridin 3 Yl 1h Benzimidazole and Its Derivatives

Absorption and Emission Spectral Analysis

The electronic absorption and emission spectra of 2-(pyridin-3-yl)-1H-benzimidazole derivatives are primarily governed by π-π* and n-π* transitions within the conjugated system formed by the benzimidazole (B57391) and pyridine (B92270) rings. The absorption spectra of these compounds typically exhibit intense bands in the ultraviolet (UV) region, with absorption maxima generally observed between 300 and 350 nm. These absorptions are attributed to the π-π* transitions of the aromatic system.

Upon excitation, these molecules exhibit fluorescence, with emission maxima that are characteristically red-shifted compared to their absorption maxima, a phenomenon known as the Stokes shift. The emission spectra are sensitive to the molecular structure and the surrounding environment. For instance, the position of the pyridine nitrogen (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can influence the electronic distribution and, consequently, the absorption and emission characteristics.

| Compound Analogue | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)-1H-benzimidazole | Ethanol (B145695) | 315 | 365 | - |

| Substituted 2-(Pyridin-2-yl)-1H-benzimidazole | Dichloromethane | 330-350 | 380-450 | - |

Excited-State Dynamics and Lifetime Measurements

The excited-state dynamics of 2-pyridyl-benzimidazole derivatives are complex and can involve processes such as intramolecular charge transfer (ICT), intersystem crossing (ISC), and non-radiative decay. The fluorescence lifetime (τ) is a crucial parameter for understanding these dynamics, representing the average time the molecule spends in the excited state before returning to the ground state.

For many fluorescent organic molecules, lifetimes are typically in the nanosecond (ns) range. While specific lifetime data for 6-methyl-2-pyridin-3-yl-1H-benzimidazole is scarce, studies on related protonated benzimidazoles have shown lifetimes ranging from several hundred picoseconds to a few nanoseconds. For example, the excited-state lifetime of protonated benzimidazole has been measured to be in the range of 400 ps to 3700 ps, depending on the excitation energy. These lifetimes can be influenced by factors such as solvent polarity, viscosity, and the presence of quenchers.

Time-resolved fluorescence spectroscopy is the primary technique used to measure excited-state lifetimes. The decay of the fluorescence intensity over time after a short pulse of excitation light is monitored and fitted to an exponential decay function to determine the lifetime.

Solvatochromic Effects on Photophysical Characteristics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of molecules in their ground and excited states. The absorption and emission spectra of this compound and its derivatives are expected to exhibit solvatochromic shifts due to changes in the polarity of the solvent.

In polar solvents, molecules with a significant difference in dipole moment between their ground and excited states will show pronounced solvatochromic shifts. For many benzimidazole derivatives, an intramolecular charge transfer (ICT) from the benzimidazole moiety (electron donor) to the pyridine ring (electron acceptor) occurs upon excitation. This leads to a more polar excited state compared to the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the fluorescence emission maximum.

The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing a quantitative measure of the change in dipole moment upon excitation. Studies on various benzimidazole derivatives have confirmed the presence of ICT and solvatochromism.

Influence of Substituents and Structural Modifications on Luminescence Properties

The luminescence properties of 2-pyridin-3-yl-1H-benzimidazole can be finely tuned by introducing different substituents on either the benzimidazole or the pyridine ring. The position and electronic nature of these substituents can significantly impact the absorption and emission wavelengths, quantum yields, and excited-state lifetimes.

The methyl group at the 6-position of the benzimidazole ring in the target compound is an electron-donating group. This substitution is expected to influence the electronic properties of the benzimidazole system. Generally, electron-donating groups can increase the electron density of the aromatic system, which may lead to a red shift in both the absorption and emission spectra. Furthermore, the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) has a profound effect on the electronic and photophysical properties.

Based on a comprehensive search of available scientific literature, a detailed article focusing exclusively on the molecular and biological mechanisms of This compound as per the specified outline cannot be generated. The current body of research does not provide the specific data required to thoroughly address the outlined topics for this particular compound.

While extensive research exists for the broader class of benzimidazole derivatives, including their roles as enzyme inhibitors and their antimicrobial, antiviral, and anticancer properties, these findings are not directly attributable to "this compound" without specific experimental evidence. Constructing an article based on generalized information from related compounds would be speculative and would not adhere to the strict requirement of focusing solely on the requested chemical entity.

Therefore, to ensure scientific accuracy and adherence to the provided instructions, the requested article cannot be created at this time due to the absence of specific research data in the public domain.

Molecular Mechanism Oriented Biological Research of Benzimidazole Derivatives

Theoretical Framework for Modulating Cellular Processes Through Molecular Intervention

The capacity of benzimidazole (B57391) derivatives, specifically 6-methyl-2-pyridin-3-yl-1H-benzimidazole, to modulate cellular functions is theoretically grounded in its distinct molecular architecture. This framework is built upon principles of molecular recognition, structure-activity relationships (SAR), and the compound's intrinsic electronic and steric properties, which collectively enable targeted intervention with biological macromolecules.

The structure of this compound comprises three key features that form the basis for its molecular interactions:

The Benzimidazole Core: This bicyclic aromatic system is a recognized "privileged scaffold" in medicinal chemistry. Its structural similarity to natural purines allows it to act as a biomimetic, fitting into the binding sites of various enzymes and receptors that would typically bind purine-based molecules like adenine (B156593) or guanine. nih.govrsc.org The electron-rich nature of this heterocyclic system facilitates the formation of various non-covalent interactions. nih.gov

The 2-pyridin-3-yl Substituent: The pyridine (B92270) ring attached at the C-2 position is a critical determinant of binding specificity and affinity. The nitrogen atom within the pyridine ring acts as a potent hydrogen bond acceptor, enabling the molecule to form directed, high-affinity interactions with hydrogen bond donors (such as amino acid residues like lysine (B10760008) or arginine) in a protein's active site. mdpi.com The orientation of the nitrogen at the 3-position of the pyridine ring dictates the specific geometry of these potential interactions. mdpi.com

The 6-methyl Group: The methyl group on the benzimidazole ring influences the molecule's electronic properties and steric profile. It can enhance binding affinity through hydrophobic interactions with nonpolar pockets in a target protein and can also subtly alter the electron distribution of the benzimidazole system, thereby modulating the strength of other interactions. mdpi.com

The theoretical intervention at a cellular level is predicated on the ability of this molecule to engage with biological targets through a combination of forces. Molecular docking and computational studies on analogous pyridyl-benzimidazole compounds have elucidated these binding modes. mdpi.comnih.gov The primary mechanisms include:

Hydrogen Bonding: The nitrogen atoms of both the imidazole (B134444) and pyridine rings can act as hydrogen bond acceptors, forming crucial connections with protein active sites. nih.govresearchgate.net

π-π Stacking and Hydrophobic Interactions: The planar, aromatic nature of the benzimidazole and pyridine rings allows for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com The benzimidazole core and the methyl group contribute to hydrophobic interactions, which are vital for stabilizing the ligand-target complex. rsc.org

Structure-activity relationship (SAR) studies provide a predictive theoretical framework for understanding how modifications to the this compound scaffold can fine-tune its biological activity. Research on a series of 2-heteroaryl benzimidazole derivatives as antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1) illustrates this principle. By systematically altering substituents on the pyridine and benzimidazole rings, researchers can map the chemical features essential for potent and selective biological intervention. For example, the introduction or modification of small alkyl groups can significantly impact binding affinity, as measured by IC₅₀ values. nih.gov

The data below, derived from studies on MCH-R1 antagonists, demonstrates the theoretical impact of substitutions on a closely related molecular scaffold.

| Compound Analogue | Modification from 2-(pyridin-3-yl)-1H-benzimidazole Core | MCH-R1 Binding Affinity (IC₅₀, nM) |

|---|---|---|

| Analogue 1 | Unsubstituted Pyridin-3-yl | 23 |

| Analogue 2 | Addition of 6-methyl group to Pyridin-3-yl | 14 |

| Analogue 3 | Addition of 6-chloro group to Pyridin-3-yl | 15 |

This data empirically supports the theoretical framework: the addition of a small, electron-donating methyl group at the 6-position of the pyridine ring (as in Analogue 2) enhances binding affinity compared to the unsubstituted parent compound (Analogue 1). This demonstrates that targeted chemical modifications, guided by theoretical principles, can rationally modulate the molecule's interaction with a cellular target.

Furthermore, computational chemistry provides a deeper theoretical understanding of the molecule's reactivity. researchgate.netresearchgate.net Analyses of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO) for similar structures reveal how electron density is distributed across the molecule. researchgate.net These electronic properties determine the sites most likely to engage in electrostatic or nucleophilic/electrophilic interactions, providing a quantum mechanical basis for the molecule's mechanism of action. researchgate.netbiointerfaceresearch.com The interplay between the electron-donating methyl group and the electron-withdrawing pyridine ring creates a specific electronic signature that is fundamental to its ability to recognize and bind to specific biological partners, thereby modulating their function and, consequently, cellular processes.

Advanced Applications in Materials Science and Supramolecular Chemistry for Benzimidazole Derived Compounds

Design of Functional Materials Incorporating Benzimidazole (B57391) Moieties

The incorporation of benzimidazole units into polymers and frameworks is a key strategy for creating high-performance materials. The inherent rigidity and thermal stability of the benzimidazole ring system, coupled with its ability to form strong hydrogen bonds, significantly enhance the properties of the host material.

Polyimides (PIs): Aromatic polyimides are renowned for their exceptional thermal, mechanical, and dielectric properties. Integrating benzimidazole moieties into the PI backbone has been shown to further elevate these characteristics. For instance, copolymerization of a benzimidazole-based diamine into a polyimide structure can increase the glass transition temperature (Tg) to as high as 448 °C and the 5% decomposition temperature to 554 °C. mdpi.com These improvements stem from the rigid, conjugated heterocyclic structure and the intermolecular hydrogen bonds formed by the benzimidazole units, which restrict polymer chain movement and enhance thermal stability. mdpi.com A benzimidazole-based polyimide (BI-PI) membrane, fabricated via electrospinning, demonstrated a high thermal stability with a decomposition temperature of 527 °C and a high tensile modulus of 783 MPa, making it a promising separator for high-performance supercapacitors. nih.govresearchgate.netmdpi.com

Metal-Organic Frameworks (MOFs): Benzimidazole and its derivatives serve as excellent organic linkers for the construction of MOFs. These crystalline porous materials are valuable in gas storage, separation, and catalysis. osti.gov The nitrogen atoms in the benzimidazole ring act as effective coordination sites for metal ions, leading to the formation of robust and functional frameworks. researchgate.net For example, a two-dimensional MOF synthesized from Mn(II) and 1H-benzimidazole-5,6-dicarboxylic acid showed high thermal stability up to 400°C. researchgate.net In another study, a bimetallic CoNi-based MOF was used as a precursor to create a nanocatalyst for CO2 fixation in the synthesis of benzimidazole derivatives, showcasing the catalytic potential of these materials. mdpi.com MOFs constructed using 5-(benzimidazole-1-yl)isophthalic acid have also been developed as highly selective fluorescent sensors for detecting metal ions in water. rsc.org The structure of 6-methyl-2-pyridin-3-yl-1H-benzimidazole, with its multiple nitrogen coordination sites, makes it a prime candidate for designing novel MOFs with tailored properties for sensing or catalysis.

Optoelectronic Applications: Dye-Sensitized Solar Cells (DSSCs) and Light-Emitting Materials

The strong electron-withdrawing nature of benzimidazoles makes them highly suitable for optoelectronic applications, where they can function as emitters, host materials, or electron transporters. tandfonline.com The pyridyl-benzimidazole scaffold is particularly effective in these roles.

Light-Emitting Materials: In the field of organic light-emitting diodes (OLEDs), benzimidazole derivatives are prized for their ability to facilitate electron transport and for their high thermal stability. tandfonline.comnih.gov They are often incorporated into molecules designed as emitters or as host materials for phosphorescent dopants. For example, pyrene-benzimidazole hybrids have been developed as efficient, pure-blue fluorescent emitters for OLEDs. nih.gov An OLED device using 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as a non-doped emissive layer exhibited a high external quantum efficiency (EQE) of 4.3% with pure blue electroluminescence. nih.gov Similarly, derivatives combining carbazole (B46965) and benzimidazole moieties have been used to create deep-blue OLEDs with EQEs reaching 3%. mdpi.com Benzimidazole-substituted biphenyls have also been successfully used as electron-transporting hosts in highly efficient sky-blue phosphorescent OLEDs, achieving a maximum EQE of 25.7%. acs.org

Dye-Sensitized Solar Cells (DSSCs): Benzimidazole-based organic dyes have emerged as promising metal-free sensitizers for DSSCs. These dyes typically feature a donor-π-acceptor (D-π-A) structure, where the benzimidazole unit can act as part of the conjugated bridge or the acceptor. A series of dyes based on benzimidazole (BIm) and pyridoimidazole (PIm) cores were synthesized and tested in DSSCs. nih.gov The performance of these dyes was found to be highly dependent on the substituents on the core structure. The dye designated SC36, which features a benzimidazole core with 4-hexyloxybenzene and hexyl chain substituents, achieved a power conversion efficiency of 7.38%, which is approximately 85% of the standard N719 ruthenium-based dye. nih.govntnu.edu.tw This high efficiency was attributed to better light harvesting and suppression of dark current. nih.govresearchgate.net

| Compound Type | Application | Key Performance Metric | Emission/Efficiency | Reference |

|---|---|---|---|---|

| Pyrene-Benzimidazole Derivative | OLED Emitter | Max. External Quantum Efficiency (EQE) | 4.3% (Pure Blue) | nih.gov |

| Benzimidazole-Substituted Biphenyl | OLED Host | Max. External Quantum Efficiency (EQE) | 25.7% (Sky-Blue) | acs.org |

| Phenanthroimidazole-Benzimidazole Derivative (PPI-2BI) | OLED Emitter | Max. External Quantum Efficiency (EQE) | 4.63% (Deep Blue) | tandfonline.com |

| Benzimidazole-Based Dye (SC36) | DSSC Sensitizer | Power Conversion Efficiency (PCE) | 7.38% | nih.govntnu.edu.tw |

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are fundamental forces that direct the self-assembly of molecules into ordered, functional supramolecular structures. The this compound molecule is structurally optimized to participate in several types of these interactions.

Hydrogen Bonding: The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the sp²-hybridized nitrogen atoms). This allows for the formation of robust and directional hydrogen bonds, which are critical in crystal engineering. nih.gov These interactions can link molecules into chains, tapes, or more complex networks. The presence of the pyridyl ring in this compound introduces an additional hydrogen bond acceptor site, increasing the possibilities for creating intricate, predictable supramolecular architectures.

π-π Stacking: As aromatic heterocycles, both the benzimidazole and pyridine (B92270) rings are capable of engaging in π-π stacking interactions. rsc.org These interactions, which arise from the electrostatic and van der Waals forces between aromatic rings, play a crucial role in stabilizing crystal packing. nih.govtandfonline.com Studies on similar crystal structures show that molecules often arrange in parallel displaced or face-to-face stacks. nih.gov The specific geometry of these stacks is influenced by substituents on the rings. Tight π-stacking contacts can influence the material's photophysical properties, sometimes leading to a decrease in fluorescence quantum yield due to aggregation-caused quenching. rsc.org The interplay between hydrogen bonding and π-π stacking in pyridyl-benzimidazole derivatives dictates the final solid-state assembly, leading to the formation of one-dimensional ladders or other complex motifs. nih.gov The combination of these forces allows for the precise control of molecular arrangement, which is essential for designing materials with specific electronic or optical properties.

Applications in Sensing and Molecular Recognition (Beyond Anion Binding)

The ability of the benzimidazole scaffold to coordinate with metal ions through its nitrogen atoms makes it an excellent platform for developing chemosensors. The pyridyl-benzimidazole framework, in particular, has been widely used to create fluorescent probes for the selective detection of various metal cations.

Fluorescent Metal Ion Sensors: The sensing mechanism often relies on the modulation of photophysical processes such as photoinduced electron transfer (PET) upon ion binding. For instance, a benzimidazole-based probe (DQBM-B) was designed for the selective "turn-off" fluorescent recognition of Co²⁺ ions, with a detection limit of 3.56 μmol L⁻¹. mdpi.com The binding of Co²⁺ to the probe quenches its fluorescence. Another study reported a pyridinyl-benzimidazole derivative, 6-Br-ppmbi, as a highly selective fluorescent sensor for Fe²⁺, capable of detecting the ion even in the presence of competing metal ions. koreascience.kr Benzimidazole-based Schiff bases have also been developed as fluorescent sensors for the detection of Al³⁺ and Zn²⁺. researchgate.net The sp²-hybridized nitrogen atom of the benzimidazole ring possesses a lone pair of electrons that can coordinate with metal ions, causing a detectable change in the molecule's optical properties. researchgate.net A triazole-coupled benzimidazole probe demonstrated high selectivity for Ag⁺ ions in aqueous media through fluorescence quenching, with a detection limit of 2.70 μM. bohrium.com

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Pyridinyl-Benzimidazole Derivative (6-Br-ppmbi) | Fe²⁺ | Selective Fluorescence Recognition | Not specified | koreascience.kr |

| Quinoline-Benzimidazole Derivative (DQBM-B) | Co²⁺ | Fluorescence Quenching (Turn-off) | 3.56 μM | mdpi.com |

| Benzimidazole-Schiff Base | Al³⁺ / Zn²⁺ | Fluorescence Enhancement (Turn-on) | Not specified | researchgate.net |

| Triazole-Coupled Benzimidazole (S1) | Ag⁺ | Fluorescence Quenching | 2.70 μM | bohrium.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-2-pyridin-3-yl-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyridines and benzimidazole precursors. For example, describes a protocol using potassium carbonate and sodium methoxide in methanol under reflux, achieving 75% yield after purification. Optimization strategies include:

- Catalyst selection : Anhydrous MgCl₂ enhances reaction efficiency by stabilizing intermediates.

- Solvent choice : Polar aprotic solvents (e.g., methanol) improve solubility of intermediates.

- Temperature control : Reflux conditions (60–65°C) balance reaction rate and byproduct formation.

Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirms regioselectivity and substitution patterns (e.g., pyridinyl vs. benzimidazole protons) .

- IR spectroscopy : Identifies functional groups like C=N (benzimidazole ring, ~1600 cm⁻¹) and C-S bonds (if present) .

- Elemental analysis : Validates purity by matching calculated vs. observed C/H/N/S percentages .

- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns for structural validation .

Q. What preliminary biological activities have been reported for benzimidazole derivatives structurally related to this compound?

- Methodological Answer : Benzimidazole analogs exhibit diverse pharmacological activities, including:

- Antiulcer effects : Proton pump inhibition via pyridinyl-benzimidazole motifs (e.g., pantoprazole analogs) .

- Anticancer potential : DNA intercalation or kinase inhibition observed in derivatives with methyl and pyridinyl substituents .

- Antimicrobial activity : Thioether-linked benzimidazoles show efficacy against bacterial and fungal strains .

Initial screening should prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to identify lead candidates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

- Methodological Answer : SAR analysis involves:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the pyridinyl 4-position enhances metabolic stability .

- Heteroatom substitution : Replacing the methyl group with sulfoxide/sulfone moieties improves binding to cysteine residues in target enzymes (e.g., H⁺/K⁺ ATPase) .

- Scaffold hybridization : Incorporating triazole or thiazole rings (e.g., as in ) augments π-π stacking interactions in enzymatic pockets .

Computational docking (e.g., AutoDock) and QSAR models can predict binding affinities before synthesis .

Q. How can contradictions in reported analytical data (e.g., melting points, spectral shifts) for benzimidazole derivatives be resolved?

- Methodological Answer : Discrepancies often arise from:

- Polymorphism : Use single-crystal XRD to identify crystal packing variations affecting melting points .

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .

- Impurity profiles : Employ HPLC-MS to detect trace byproducts (e.g., oxidation products) that alter spectral data .

Q. What crystallographic techniques are critical for resolving the 3D structure of this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : High-resolution (<1.0 Å) datasets using synchrotron radiation minimize errors in bond-length/angle measurements .

- Refinement : SHELXL software ( ) refines thermal parameters and hydrogen atom positions, critical for accurate electron density maps.

- Validation : Check CIF files against IUCr standards to ensure geometric plausibility (e.g., torsion angles, R-factors) .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer : Combine:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450) .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over nanosecond timescales.

- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.